5-methyl-2-(naphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-2-(naphthalene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-12-6-9-17-16(10-12)18(19(22)24)21(26-17)23-20(25)15-8-7-13-4-2-3-5-14(13)11-15/h2-5,7-8,11-12H,6,9-10H2,1H3,(H2,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIGPNFCVJAQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-2-(naphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the class of benzamide derivatives, notable for its structural complexity and potential biological activities. The molecular formula of this compound is with a molecular weight of approximately 364.46 g/mol. This compound has garnered attention in medicinal chemistry due to its possible pharmacological applications.
Structure and Properties
The compound features several noteworthy structural components:
- Benzothiophene Core : This moiety is known for various biological activities, including antimicrobial and anticancer properties.
- Naphthalene Substituent : The presence of the naphthalene group may enhance hydrophobic interactions with biological targets.
- Carboxamide Functional Group : Known for its ability to form hydrogen bonds, which can be crucial for binding interactions in biological systems.
Antimicrobial Activity
A study on similar benzothiophene derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Cytotoxic Effects
Cytotoxicity assays conducted on related compounds have indicated potential anti-cancer properties. The MTT assay has been used to evaluate cell viability in the presence of these compounds, showing promising cytotoxic effects against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of benzothiophene derivatives often correlates with their structural features. The following table summarizes key findings from SAR studies:
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Benzothiophene Core | Antimicrobial, anticancer | |
| Naphthalene Substituent | Enhanced hydrophobicity | |
| Carboxamide Group | Facilitates hydrogen bonding |
Case Studies
- Cytostatic Activity : Research on azomethine derivatives derived from 2-amino-benzothiophene indicated that these compounds exhibited cytostatic effects, suggesting that modifications to the benzothiophene structure can lead to enhanced biological activity .
- Antitubercular and Anti-inflammatory Effects : Similar compounds have been predicted to possess antitubercular and anti-inflammatory properties through computational analysis using PASS Online predictions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Pharmacological Relevance
The tetrahydrobenzothiophene-3-carboxamide core is a versatile scaffold for drug discovery. Below is a comparative analysis of derivatives with distinct substituents:
Pharmacological and Biophysical Properties
- Anti-Tyrosinase Activity : Azomethine derivatives (e.g., 4-methoxyphenyl variant) exhibit IC₅₀ values of ~12.3 µM, attributed to hydrophobic interactions with tyrosinase’s active site, as shown via molecular docking (PDB: 2Y9X) .
- Neurological Applications: CID 2862078’s thiophene-2-carbonylamino group enhances binding to dopamine D1 receptors, acting as a positive allosteric modulator (PAM) .
- Anticorrosive Effects: Hydrazinyl-cyanoiminopropylidene derivatives demonstrate theoretical corrosion inhibition via adsorption on metal surfaces, validated by quantum chemical calculations .
The target compound’s naphthalene group may offer superior binding affinity in aromatic-dependent targets (e.g., kinases or GPCRs) compared to smaller substituents like fluorophenyl or thiophene groups.
Physicochemical and Crystallographic Insights
- Hydrogen Bonding : Crystallographic studies (e.g., ORTEP-3, WinGX) reveal that the carboxamide group forms robust hydrogen-bonding networks, critical for crystal packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
